4-Isopropyl-4H-1,2,4-triazole
Overview
Description
4-Isopropyl-4H-1,2,4-triazole is a chemical compound with the CAS Number: 24463-56-7 and a molecular weight of 111.15 . It is a derivative of 1,2,4-triazole, a class of compounds known for their multidirectional biological activity .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has been extensively studied. Various methods have been developed, including chemical and enzymatic methods . Chemical methods involve the formation of cyclic structures by the reaction of alkyl halides with azides .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives is characterized by a planar molecule with C-N and N-N distances falling into a narrow range, consistent with aromaticity . The presence of nitrogen in the aromatic ring considerably affects the electron distribution within the molecule .Chemical Reactions Analysis
1,2,4-Triazoles are known to exhibit significant antibacterial activity . They interact with biological receptors with high affinity due to their dipole character, hydrogen bonding capacity, rigidity, and solubility .Scientific Research Applications
Corrosion Inhibition
4H-1,2,4-triazole derivatives have been studied for their role in corrosion inhibition. For instance, 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole has shown to be an effective inhibitor for corrosion of mild steel in hydrochloric acid and sulfuric acid solutions. The efficiency of these inhibitors is determined by various techniques including weight loss and electrochemical methods. The adsorption of these triazole derivatives on steel surfaces follows the Langmuir isotherm model, indicating their effectiveness in corrosion prevention (Lagrenée et al., 2002).
Pharmaceutical Applications
4H-1,2,4-triazole derivatives are significant in pharmaceutical research, showcasing a range of biological activities. These activities include anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. The structural versatility of triazoles allows for various modifications, leading to new drugs and therapeutic agents. Recent patent reviews highlight the ongoing interest and development in this area, emphasizing the need for efficient synthesis methods that are aligned with green chemistry principles (Ferreira et al., 2013).
Antitumor Activity
Some 1,2,4-triazole derivatives have been evaluated for their antitumor activity. For example, novel derivatives have shown promise in in vitro anticancer activity against various cancer cell lines, including leukemia, melanoma, lung, and ovarian cancers. The potential of these compounds as anticancer agents is currently under in-depth preclinical studies (Georgiyants et al., 2014).
Chemical Synthesis and Material Science
1,2,4-Triazoles are also essential in material science and coordination chemistry due to their unique properties. They have been used to synthesize various heterocyclic compounds and find applications in memory devices, displays, and optical switches. Their metal complexes, owing to specific magnetic properties, are of particular interest in research. Moreover, their supramolecular interactions, like hydrogen and halogen bonding, expand their utility in various chemical applications (Schulze & Schubert, 2014).
Mechanism of Action
Target of Action
4-Isopropyl-4H-1,2,4-triazole, also known as 4H-1,2,4-Triazole, 4-(1-methylethyl)-, is a compound that has been found to have significant antibacterial and antiviral activities . The primary targets of this compound are likely to be specific proteins or enzymes within the bacterial or viral cells.
Mode of Action
It is known that 1,2,4-triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . This interaction can lead to changes in the function of the target, which can inhibit the growth of the bacteria or virus, or kill the cells directly.
Biochemical Pathways
It is known that 1,2,4-triazoles are extensively observed in nature and metabolic systems which are vital for living creatures . Therefore, it can be inferred that this compound may interact with several biochemical pathways, leading to its observed antibacterial and antiviral effects.
Pharmacokinetics
It is known that 1,2,4-triazole derivatives generally have good pharmacokinetic and pharmacodynamic properties, and they show resistance to metabolic degradation .
Result of Action
The result of the action of this compound is the inhibition of the growth of bacteria or viruses, or the direct killing of these cells . This leads to the observed antibacterial and antiviral effects of this compound.
Biochemical Analysis
Biochemical Properties
4-Isopropyl-4H-1,2,4-triazole interacts with a variety of enzymes and receptors in the biological system
Molecular Mechanism
Triazole compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Some triazole derivatives have shown significant anti-inflammatory, analgesic, and antipyretic results when tested in animal models .
Properties
IUPAC Name |
4-propan-2-yl-1,2,4-triazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3/c1-5(2)8-3-6-7-4-8/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJAKGOWRYPECKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NN=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70571813 | |
Record name | 4-(Propan-2-yl)-4H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70571813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24463-56-7 | |
Record name | 4-(Propan-2-yl)-4H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70571813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(propan-2-yl)-4H-1,2,4-triazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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